N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride

Catalog No.
S12686134
CAS No.
M.F
C14H21Cl2N3
M. Wt
302.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)meth...

Product Name

N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride

IUPAC Name

N-[(1-ethyl-4-methylimidazol-2-yl)methyl]-1-phenylmethanamine;dihydrochloride

Molecular Formula

C14H21Cl2N3

Molecular Weight

302.2 g/mol

InChI

InChI=1S/C14H19N3.2ClH/c1-3-17-11-12(2)16-14(17)10-15-9-13-7-5-4-6-8-13;;/h4-8,11,15H,3,9-10H2,1-2H3;2*1H

InChI Key

DJDGVEUJGONBPF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=C1CNCC2=CC=CC=C2)C.Cl.Cl

N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride is a chemical compound characterized by its unique structure and properties. With the molecular formula C13H19Cl2N3C_{13}H_{19}Cl_2N_3 and a molar mass of approximately 215.29 g/mol, this compound is classified as an irritant. It is primarily recognized for its potential applications in medicinal chemistry and pharmacology, particularly due to its imidazole moiety, which is often associated with biological activity .

Typical of amines and imidazoles. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atom in the imidazole ring can act as a nucleophile, allowing for substitutions that modify the compound's properties.
  • Acylation: The amine group can undergo acylation reactions to form amides, which may enhance biological activity or alter solubility.
  • Formation of Salts: As a dihydrochloride salt, it can interact with acids to form various salt forms, impacting its stability and solubility .

N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride exhibits significant biological activity due to the presence of the imidazole ring. Compounds containing imidazole are often studied for their roles in:

  • Antimicrobial Activity: Many imidazole derivatives show effectiveness against bacterial and fungal strains.
  • Anticancer Properties: Research indicates potential anticancer effects, particularly in targeting specific cancer cell lines.
  • Enzyme Inhibition: The compound may inhibit certain enzymes, contributing to its pharmacological effects .

The synthesis of N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride typically involves multi-step organic reactions:

  • Imidazole Formation: Start with 4-methylimidazole and react it with ethyl bromide to introduce the ethyl group.
  • Amine Introduction: The resulting product is then treated with benzyl chloride in the presence of a base to form the benzylated amine.
  • Hydrochloride Salt Formation: Finally, the amine can be reacted with hydrochloric acid to yield the dihydrochloride salt form .

This compound has various applications, particularly in:

  • Pharmaceutical Development: It serves as a lead compound for designing new drugs targeting specific diseases.
  • Research: Used in biochemical studies to understand enzyme mechanisms or cellular processes involving imidazole derivatives.
  • Chemical Synthesis: Acts as an intermediate in synthesizing other complex organic molecules .

Studies on N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride have highlighted its interactions with various biological targets:

  • Protein Binding: Investigations into how this compound binds to proteins can provide insights into its mechanism of action.
  • Metabolic Pathways: Understanding how it is metabolized in vivo can inform dosage and efficacy in therapeutic applications.

These studies are crucial for evaluating safety profiles and potential side effects associated with its use .

N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride shares structural similarities with several other compounds, which can be compared based on their biological activities and chemical properties:

Compound NameCAS NumberSimilarityKey Features
1-(1H-Imidazol-2-yl)methanamine hydrochloride138799-95-81.00Simple imidazole derivative
N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine22600-77-70.89Methyl substitution on nitrogen
N-Benzyl-N,N-dimethylmethanamine80236-09-50.83Dimethyl substitution; altered sterics
N-(1H-Imidazol-2-yl)methyl)ethanamine dihydrochloride1332529-54-00.89Ethanolamine derivative

These compounds exhibit varying degrees of biological activity, highlighting the unique role of N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride in medicinal chemistry and pharmacology .

N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride belongs to the imidazole class of heterocyclic compounds. Its systematic IUPAC name reflects the positions of substituents on the imidazole ring and the benzyl-ethyl-methylamine side chain. Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₄H₂₁Cl₂N₃
Molar Mass302.2 g/mol
CAS Registry NumberNot publicly disclosed
SMILESCC1=C(N=C(N1CC)CNCC2=CC=CC=C2)CDerived from

The compound’s structure features:

  • A 1H-imidazole core with ethyl and methyl substituents at positions 1 and 4, respectively.
  • A benzyl group attached via a methanamine linker at position 2.
  • Two hydrochloride counterions, enhancing solubility for pharmacological applications.

Synonyms include variations in substituent ordering (e.g., “1-ethyl-4-methyl” vs. “4-methyl-1-ethyl”), though IUPAC nomenclature prioritizes the lowest locants.

Historical Development of Imidazole-Based Compounds

The evolution of imidazole chemistry provides critical context for understanding this compound’s significance:

Key Milestones:

  • 1858: Heinrich Debus synthesizes imidazole via condensation of glyoxal, formaldehyde, and ammonia, establishing the first practical route to this heterocycle.
  • 1887: Arthur Rudolf Hantzsch coins the term “imidazole” and elucidates its tautomeric properties.
  • Mid-20th Century: Discovery of histidine and histamine in biological systems sparks interest in imidazole’s physiological roles.
  • 1970s–Present: Over 150 FDA-approved drugs incorporate imidazole motifs, including antifungal agents (e.g., ketoconazole) and proton pump inhibitors (e.g., omeprazole).

Modern synthetic methods enabling N-benzylation and alkylation (e.g., Ullmann coupling, Buchwald-Hartwig amination) facilitated the targeted functionalization seen in this compound.

Significance in Heterocyclic Chemistry Research

The compound’s design leverages three key imidazole properties:

  • Aromaticity: The 6π-electron system confers stability and enables π-π stacking interactions with biological targets.
  • Amphoterism: Protonation at N-3 (pK~a~ ≈ 7) and deprotonation at N-1 (pK~a~ ≈ 14.5) allow pH-dependent reactivity.
  • Coordination Capacity: The N-3 lone pair binds transition metals, useful in catalysis and metalloprotein inhibition.

Comparative analysis with analogous structures reveals enhanced steric bulk and lipophilicity due to the benzyl and ethyl groups, potentially improving blood-brain barrier penetration relative to simpler imidazole derivatives.

Table 1: Structural Comparison with Related Imidazole Compounds

Compound NameSubstituentsMolecular WeightKey Application
ImidazoleUnsubstituted68.08 g/molBuffer systems
Histamine4-(2-Aminoethyl)111.15 g/molNeurotransmitter
CimetidineCyanoguanidine side chain252.34 g/molH₂ antagonist
Target CompoundBenzyl-ethyl-methylamine302.2 g/molUnder investigation

This compound’s hybrid structure merges features of small-molecule imidazoles and larger pharmacophores, positioning it as a candidate for multifunctional drug development.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

301.1112531 g/mol

Monoisotopic Mass

301.1112531 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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